METHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Methyl 2-[2-(acetyloxy)-5-bromobenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of METHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the bromobenzylidene and methoxyphenyl groups. The final step involves the esterification of the carboxylate group with methanol. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[2-(acetyloxy)-5-bromobenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives with different substituents. Compared to these compounds, METHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:
- Thiazolopyrimidine derivatives with different halogen substituents.
- Compounds with variations in the ester group.
- Derivatives with different aromatic substituents.
Properties
Molecular Formula |
C25H21BrN2O6S |
---|---|
Molecular Weight |
557.4g/mol |
IUPAC Name |
methyl (2Z)-2-[(2-acetyloxy-5-bromophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21BrN2O6S/c1-13-21(24(31)33-4)22(15-5-8-18(32-3)9-6-15)28-23(30)20(35-25(28)27-13)12-16-11-17(26)7-10-19(16)34-14(2)29/h5-12,22H,1-4H3/b20-12- |
InChI Key |
KBLXIQCKFDJEIA-NDENLUEZSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)Br)OC(=O)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC(=O)C)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)Br)OC(=O)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Origin of Product |
United States |
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